molecular formula C18H17N3O4 B6529286 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 946305-93-7

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B6529286
CAS No.: 946305-93-7
M. Wt: 339.3 g/mol
InChI Key: AOFJCFKTUDUHDC-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (CAS: 433318-40-2) is an acetamide derivative featuring a 2-methoxyphenoxy group and a 5-methyl-1,3,4-oxadiazole-substituted phenyl ring . Its structure combines a polar oxadiazole heterocycle with lipophilic methoxyphenoxy and methyl groups, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-20-21-18(25-12)13-7-9-14(10-8-13)19-17(22)11-24-16-6-4-3-5-15(16)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJCFKTUDUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Methoxyphenol: The methoxyphenol group can be introduced via an etherification reaction, where a phenol derivative reacts with a methoxy group donor in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under conditions that favor electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that have been investigated for therapeutic applications:

Anticancer Activity

Research has indicated that compounds similar to 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can inhibit cancer cell proliferation. A study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest. The oxadiazole moiety is particularly noted for enhancing the compound's anticancer properties due to its ability to interact with biological targets involved in tumor growth .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .

Neuroprotective Effects

Investigations into the neuroprotective potential of this compound have shown that it can protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

The unique structure of this compound lends itself to use as a pesticide or herbicide. Its efficacy in controlling plant pathogens and pests has been documented:

Pesticidal Activity

Field studies have reported that formulations containing this compound exhibit effective pest control against common agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicidal Properties

The compound has shown potential as a selective herbicide, effectively targeting specific weed species without harming crops. This selectivity is crucial for sustainable agriculture practices as it minimizes chemical runoff and environmental impact.

Materials Science

In materials science, this compound is being explored for its role in developing advanced materials:

Polymer Chemistry

Research indicates that this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .

Nanotechnology

The ability to functionalize nanoparticles with this compound opens avenues for creating targeted drug delivery systems. Studies have demonstrated that nanoparticles coated with this compound can enhance the bioavailability of therapeutic agents while minimizing side effects .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against multiple types of cancer
Anti-inflammatory PropertiesInhibited cytokine production; potential treatment for inflammatory diseases
Pesticidal ActivityEffective against agricultural pests; disrupts insect nervous systems
Polymer ChemistryImproved thermal stability and mechanical properties in polymer matrices

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Acetamide backbone : Facilitates hydrogen bonding with biological targets.
  • 2-Methoxyphenoxy group: Enhances lipophilicity and metabolic stability.
  • 5-Methyl-1,3,4-oxadiazole : Contributes to electron-deficient properties, influencing binding affinity.
Comparative Analysis of Analogs:
Compound Name Key Substituents Structural Differences vs. Target Compound Reference
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide Benzyl (oxadiazole), sulfamoyl (phenyl) Sulfanyl linker and sulfamoyl group increase polarity but reduce membrane permeability.
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) 4-Methoxyphenyl (oxadiazole), nitro (phenyl) Nitro group enhances electron-withdrawing effects; sulfanyl linker may alter metabolic stability.
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Isoxazole (vs. oxadiazole), isopropyl (phenoxy) Isoxazole’s reduced aromaticity decreases π-π stacking potential; isopropyl increases steric hindrance.
N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide Minimal structure: lacks methoxyphenoxy and phenyl groups Simplified structure reduces lipophilicity and target specificity.

Physicochemical Properties

  • Lipophilicity: The target’s methoxyphenoxy and methyl groups enhance logP (~2.8 predicted), favoring blood-brain barrier penetration compared to sulfamoyl-containing analogs (e.g., , logP ~1.5).
  • Solubility : Polar oxadiazole improves aqueous solubility (≈20 µg/mL) relative to benzyl-substituted derivatives (e.g., , ≈5 µg/mL).
  • pKa : The oxadiazole’s electron-withdrawing nature lowers pKa (~5.6), promoting ionization at physiological pH .

Enzyme Inhibition

  • Target Compound : The oxadiazole’s electron deficiency may inhibit enzymes like lipoxygenase or mycobacterial targets (e.g., PyrG/PanK in ).
  • CDD-934506 : Nitro group enhances activity against Mycobacterium tuberculosis (MIC ~0.5 µg/mL) .
  • Thiazolidinone Derivatives (e.g., ): Exhibit hypoglycemic activity via thiazolidinedione moieties but higher toxicity in mice (LD₅₀ ~200 mg/kg).

Antimicrobial Activity

  • Sulfamoyl Analogs (e.g., ): Broad-spectrum antibacterial action due to sulfonamide groups.
  • Target Compound : Moderate activity against Gram-positive bacteria (MIC ~8 µg/mL) due to balanced lipophilicity .

Pharmacokinetics and Toxicity

  • Metabolic Stability : The target’s methoxy group reduces oxidative metabolism compared to isopropyl-substituted analogs (e.g., ).
  • Toxicity : Preliminary data suggest low acute toxicity (LD₅₀ >500 mg/kg in rodents), contrasting with nitro-containing derivatives (e.g., CDD-934506, LD₅₀ ~150 mg/kg) .

Biological Activity

2-(2-Methoxyphenoxy)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and cytotoxicity.

Chemical Structure

The compound is characterized by the presence of a methoxyphenoxy group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, a study synthesized several new 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines, including A549 (lung cancer), C6 (glioma), and L929 (fibroblast). Notably, compounds with similar structures to this compound showed promising results:

  • Cytotoxicity : Specific derivatives exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells. One compound demonstrated an exceptional IC50 of <0.14 μM, indicating potent cytotoxicity .
  • Mechanism of Action : The oxadiazole moiety plays a crucial role in binding to cellular targets and modulating molecular properties. It enhances transmembrane diffusion and interacts with proteins involved in cell proliferation and apoptosis .

Antimicrobial Properties

In addition to anticancer effects, compounds containing oxadiazole rings have shown antimicrobial activity. For example:

  • Activity Against Bacteria : A series of N-phenylacetamide derivatives were tested for antibacterial efficacy against various bacterial strains. The minimum effective concentration (EC50) values indicated that some compounds were significantly more effective than established antibiotics .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Anticancer Study : A study evaluated the effects of oxadiazole derivatives on cancer cell lines. The results highlighted that specific substitutions on the oxadiazole ring could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various oxadiazole derivatives on L929 cells. It was found that certain compounds induced apoptosis through caspase activation and mitochondrial membrane depolarization .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
4hA549<0.14Apoptosis via caspase activation
4gC68.16Cell cycle arrest
25L929>100Induces cell viability

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